5alpha-Ergost-8(14)-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
(5R,9R,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-22,24,26H,7-18H2,1-6H3/t20-,21+,22+,24+,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEPHKGUAQDHOE-BIFNGEDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CCC2=C3CC[C@H]4CCCC[C@@]4([C@H]3CC[C@]12C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623426 | |
| Record name | (5alpha)-Ergost-8(14)-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6673-69-4 | |
| Record name | (5alpha)-Ergost-8(14)-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways Involving 5alpha Ergost 8 14 Ene
Position within the Sterol Biosynthesis Pathway
5alpha-Ergost-8(14)-ene is a sterol intermediate that arises after the initial cyclization of squalene (B77637) and subsequent demethylation steps. Its formation and consumption are tightly regulated within the broader sterol synthesis network.
The direct biosynthetic route to and from this compound involves a series of enzymatic modifications. The primary precursor is a Δ8,14-diene sterol, which is itself derived from the demethylation of lanosterol (B1674476) or its analogs. mdpi.compnas.org The pathway can be summarized by the transformation of a 14α-methyl sterol into a Δ8-sterol, which is then further metabolized.
The key product emerging from the metabolism of Δ8-sterols like this compound (or more commonly, its Δ8(9) isomer) is a Δ7-sterol. nih.gov This isomerization is a critical step that channels the intermediate towards the synthesis of final products like ergosterol (B1671047) in fungi or cholesterol in animals. nih.govnih.gov For example, studies in the alga Ochromonas malhamensis have shown the conversion of related Δ8(14)-sterols into brassicasterol (B190698) and poriferasterol, which involves rearrangement to a Δ5(6) double bond. nih.gov
Table 1: Precursor-Product Relationships for Δ8(14)-Sterol Intermediates
| Precursor Compound | Enzyme | Product Compound |
|---|---|---|
| Lanosterol (or other 14α-methyl sterols) | Sterol 14α-demethylase (CYP51/ERG11) | 4,4-Dimethyl-5α-cholesta-8,14,24-trien-3β-ol (a Δ8,14-diene) |
| 5α-Ergosta-8,14-dien-3β-ol | Δ14-Sterol Reductase (ERG24) | 5α-Ergost-8-en-3β-ol |
| 5α-Ergost-8-en-3β-ol | Sterol Δ8-Δ7-Isomerase (ERG2) | 5α-Ergost-7-en-3β-ol |
This table illustrates the general enzymatic steps surrounding the formation and conversion of Δ8-sterols. The specific substrate is this compound or its close isomers.
The sterol biosynthesis pathway is not linear but contains several crucial branching points that determine the ultimate sterol profile of an organism. nih.gov The processing of the C14 methyl group and the subsequent double bond rearrangements are major sites of metabolic divergence.
A primary branching point occurs at the level of the substrate for the enzyme sterol 14α-demethylase (CYP51). In fungi and animals, the principal substrate is lanosterol, whereas in higher plants, it is often obtusifoliol. mdpi.comacs.org This initial difference directs the pathway towards either ergosterol/cholesterol or phytosterols (B1254722).
Following the CYP51-catalyzed reaction, the resulting Δ8,14-diene stands at another metabolic crossroads. The subsequent reduction of the Δ14 double bond by Δ14-sterol reductase leads to a Δ8-sterol. mdpi.com This intermediate must then be isomerized by a Δ8-Δ7-isomerase to continue toward the synthesis of most functional end-product sterols. nih.gov If this isomerization is blocked or inefficient, Δ8-sterols can accumulate. The fate of the sterol is also dictated by modifications to the side chain, such as the C24-methylation characteristic of fungal and plant pathways, which represents another significant point of divergence from the cholesterol pathway in animals. nih.gov
Genetic and Molecular Regulation of Associated Pathways
The biosynthesis of sterols, including the pathways that can involve intermediates like this compound, is a highly regulated and energy-intensive process in fungi. This regulation occurs at multiple levels, primarily through the transcriptional control of the relevant biosynthetic genes (ERG genes), feedback mechanisms involving sterol intermediates, and the action of specific transcription factors and signaling pathways. This intricate network ensures that the cell maintains appropriate levels of essential sterols like ergosterol for membrane integrity and function while avoiding the toxic accumulation of intermediate compounds.
The expression of the ERG gene family, which encodes the enzymes for the ergosterol biosynthetic pathway, is tightly coordinated at the transcriptional level. This regulation allows the cell to respond to various internal and external signals, such as sterol levels, oxygen availability, and iron concentrations. csic.esnih.gov In the model yeast Saccharomyces cerevisiae, a number of transcription factors have been identified that bind to promoter elements, known as sterol regulatory elements (SREs), in ERG genes to modulate their expression. mdpi.comfrontiersin.org
Key transcription factors involved in ERG gene regulation include:
Upc2 and Ecm22: These are paralogous zinc-finger transcription factors that are considered the primary activators of ERG gene expression, especially under conditions of sterol depletion or hypoxia. csic.esnih.gov Under normal growth conditions, Ecm22 is more abundant at ERG promoters, maintaining basal expression. csic.es However, when sterol levels fall, Upc2 levels increase, and it replaces Ecm22 to strongly activate transcription. csic.es
Hap1: This heme-dependent transcription factor is also necessary for the basal expression of some ERG genes. mdpi.com Its activity is modulated by heme levels, which are linked to oxygen and iron availability, both of which are critical for several enzymatic steps in ergosterol synthesis. csic.esnih.govmdpi.com Hap1 can act as both a heme-bound activator and, in the absence of heme, can mediate repression through the Tup1-Ssn6 corepressor complex. csic.esmdpi.com
Mot3 and Rox1: These are repressor proteins that downregulate the expression of certain ERG genes, particularly those also involved in the hypoxic response. mdpi.comresearchgate.net Their repressive action is often dependent on the Tup1-Ssn6 complex. researchgate.net The activity of Mot3 and Rox1 is itself suppressed under aerobic conditions by the heme-activated Hap1, creating a complex regulatory cascade. researchgate.net
This multi-faceted transcriptional control allows the cell to fine-tune the ergosterol pathway, adapting to changing environmental conditions and preventing the accumulation of toxic intermediates. csic.esnih.gov
Table 1: Key Transcriptional Regulators of ERG Genes in S. cerevisiae
| Transcription Factor | Primary Role | Activating Conditions | Repressing Conditions/Modulators |
|---|---|---|---|
| Upc2 | Strong Activator | Sterol depletion, hypoxia. csic.esresearchgate.net | High sterol levels. |
| Ecm22 | Basal Activator | Normal sterol levels. csic.esresearchgate.net | Sterol depletion (replaced by Upc2). csic.es |
| Hap1 | Activator / Repressor | Activation requires heme (aerobic conditions). csic.esmdpi.com | Heme deficiency leads to repression. csic.esmdpi.com |
| Mot3 | Repressor | Hypoxia (shuts down ERG expression). researchgate.net | Aerobic conditions (suppressed by Hap1). researchgate.net |
| Rox1 | Repressor | Hypoxia. mdpi.com | Aerobic conditions (suppressed by Hap1). researchgate.net |
To maintain sterol homeostasis, fungal cells employ sophisticated feedback mechanisms that regulate the biosynthetic pathway at both the transcriptional and post-translational levels. This ensures that the production of ergosterol is matched to cellular demand and prevents the buildup of sterol intermediates, which can be toxic. life-science-alliance.org
A primary feedback loop is mediated by the final product of the pathway, ergosterol itself. The absence or depletion of ergosterol is a key signal that triggers a significant increase in the transcription of ERG genes. nih.govtandfonline.com This response is largely driven by the activation of the transcription factor Upc2, which senses the low sterol levels and initiates a robust transcriptional program to replenish the ergosterol supply. researchgate.netresearchgate.net For example, the absence of ergosterol has been shown to cause up to a 35-fold increase in the expression of the ERG3 gene. nih.govtandfonline.com
In addition to transcriptional control, feedback regulation occurs through the targeted degradation of key enzymes in the pathway. This is a crucial mechanism for rapidly shutting down synthesis when sterol intermediates accumulate. Two notable examples in yeast include:
HMG-CoA Reductase (HMGR): This enzyme catalyzes an early, rate-limiting step in the mevalonate (B85504) pathway. In S. cerevisiae, the Hmg2p isozyme is subject to rapid proteasomal degradation via the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway when levels of certain downstream intermediates, such as geranylgeranyl pyrophosphate, increase. elifesciences.orgnih.gov
Squalene Epoxidase (Erg1p): This enzyme catalyzes the first oxygen-dependent step in sterol synthesis. Erg1p is destabilized and targeted for degradation by the Doa10 E3 ubiquitin ligase in response to elevated levels of its downstream product, lanosterol. life-science-alliance.orgelifesciences.org
These feedback loops, acting at different points in the pathway, provide a multi-tiered system for maintaining sterol homeostasis, ensuring a rapid and precise response to changes in cellular sterol concentrations. life-science-alliance.orgelifesciences.org
Table 2: Examples of Feedback Control in Sterol Biosynthesis
| Regulatory Mechanism | Key Enzyme(s) | Triggering Molecule(s) | Cellular Outcome |
|---|---|---|---|
| Transcriptional Upregulation | Most ERG enzymes | Low ergosterol levels. nih.govtandfonline.com | Increased synthesis of ergosterol. |
| Protein Degradation (ERAD) | HMG-CoA Reductase (Hmg2p) | Geranylgeranyl pyrophosphate (non-sterol intermediate). elifesciences.org | Decreased flux into the mevalonate pathway. |
| Protein Degradation (ERAD) | Squalene Epoxidase (Erg1p) | Lanosterol (downstream sterol intermediate). life-science-alliance.org | Prevention of toxic lanosterol accumulation. |
The regulation of sterol biosynthesis is orchestrated by specific transcription factors that integrate various cellular signals. In fungi, the most critical transcription factors are Upc2 and its paralog Ecm22. frontiersin.orgnih.gov
Upc2 is a fungal-specific transcription factor that functions as the master regulator of sterol metabolism in response to sterol levels and hypoxia. frontiersin.orgfrontiersin.org Under normal conditions with sufficient ergosterol, Upc2 is thought to be in an inactive state, potentially sequestered in the cytoplasm. researchgate.net When ergosterol levels drop, Upc2 undergoes a conformational change, allowing it to translocate into the nucleus. nih.govfrontiersin.org Inside the nucleus, Upc2 binds to Sterol Regulatory Elements (SREs) in the promoters of most ERG genes, as well as genes for sterol uptake, strongly activating their transcription to restore homeostasis. frontiersin.orgnih.gov Gain-of-function mutations in UPC2 are a frequent cause of upregulated ERG11 expression and subsequent resistance to azole antifungal drugs in pathogenic fungi like Candida albicans. asm.org
Adr1 is another key transcription factor, but its role in sterol biosynthesis appears to be a notable case of evolutionary "rewiring" in certain fungi. asm.orgnih.gov In S. cerevisiae, Adr1 is primarily known for regulating genes involved in ethanol (B145695), glycerol, and fatty acid utilization. nih.gov However, in the pathogen C. albicans, Adr1 has been co-opted to play a major role in regulating the ergosterol pathway and azole drug resistance. asm.orgnih.gov Studies have shown that Adr1 activation in C. albicans leads to the upregulation of most ergosterol pathway genes, including ERG11. nih.gov There is a significant interplay between Upc2 and Adr1 in this organism. Activated Upc2 can trigger the expression of ADR1, which then further directs the expression of ergosterol genes. frontiersin.orgfrontiersin.org This cooperative relationship means that both transcription factors are crucial for the high-level expression of the ergosterol pathway required for azole resistance. nih.govresearchgate.net
Table 3: Comparison of Upc2 and Adr1 in Fungal Sterol Regulation
| Feature | Upc2 | Adr1 |
|---|---|---|
| Primary Organism Studied | S. cerevisiae, Candida spp. | Candida albicans (for sterol role). nih.gov |
| Primary Function | Master regulator of sterol biosynthesis and uptake in response to low sterol/hypoxia. frontiersin.orgnih.gov | Regulates ergosterol pathway and azole resistance; also involved in carbon source utilization. asm.orgnih.gov |
| Activation Mechanism | Activated by low ergosterol levels, leading to nuclear translocation. nih.govfrontiersin.org | Can be activated by Upc2; part of a coordinated response to sterol depletion. frontiersin.orgfrontiersin.org |
| DNA Binding Motif | Binds to Sterol Regulatory Elements (SREs) in ERG gene promoters. nih.gov | Binds to a distinct motif found in the promoters of ERG genes in C. albicans. nih.govresearchgate.net |
| Role in Drug Resistance | Gain-of-function mutations are a major cause of azole resistance. asm.org | Activation confers significant azole resistance, often dependent on or cooperative with Upc2. nih.govresearchgate.net |
Occurrence and Distribution in Biological Systems
Presence in Fungal Systems
While ergosterol (B1671047) is widely recognized as the principal sterol in most fungi, the biosynthetic pathways leading to it are complex and involve numerous intermediate compounds. nih.govplos.org 5alpha-Ergost-8(14)-ene is one such intermediate, and its presence provides insight into the phylogenetic and metabolic diversity within the fungal kingdom.
Phylogenetic Distribution of Sterols in Fungi and Oomycetes
The distribution of sterols in the kingdom Fungi is more varied than previously understood, with a general trend from cholesterol and other Δ⁵ sterols in earlier diverging lineages to ergosterol in the more recently evolved fungi. nih.govplos.org There are, however, notable exceptions within certain fungal clades. nih.govresearchgate.net For instance, zygosporic fungi exhibit diverse sterol profiles; Mucorales typically produce ergosterol, while the DHK clade (Dimargaritales, Harpellales, and Kickxellales) synthesizes 22-dihydroergosterol, and Entomophthorales primarily contain 24-methyl cholesterol. nih.govnih.gov
Sterols within fungi usually exist as a mixture, with one dominant sterol accompanied by smaller quantities of its biosynthetic precursors. plos.org Oomycetes, often studied alongside fungi, are generally incapable of synthesizing their own sterols and must acquire them from their environment.
The ergosterol biosynthesis pathway, which involves over 20 enzymes, is highly conserved, particularly in the subphylum Saccharomycotina. mdpi.commdpi.com This pathway can be broadly divided into several stages, starting from acetyl-CoA and proceeding through key intermediates like farnesyl pyrophosphate (FPP), squalene (B77637), and lanosterol (B1674476), before a series of demethylations, isomerizations, and desaturations lead to ergosterol. mdpi.comresearchgate.net this compound appears as an intermediate in this latter part of the pathway.
Identification in Specific Fungal Species as a Metabolic Intermediate
The identification of this compound in specific fungi often occurs under conditions that disrupt the normal flow of the ergosterol biosynthesis pathway. This can be due to genetic mutations or the presence of inhibiting substances like certain antifungal drugs. For example, azole antifungals target the enzyme 14α-sterol demethylase (encoded by the ERG11 or CYP51 gene), which is responsible for removing a methyl group from lanosterol or eburicol. frontiersin.orgwikipedia.org Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of upstream intermediates. frontiersin.org
In Aspergillus fumigatus, a proposed ergosterol biosynthesis pathway involves 14 sterol intermediates. frontiersin.org Studies on mutant strains of A. fumigatus and other fungi have been crucial in identifying these intermediates. For instance, analysis of strains with mutations in genes like cyp51A and cyp51B (encoding 14-alpha sterol demethylases) or erg3 (encoding C-5 sterol desaturase) has revealed the accumulation of various precursor sterols.
While direct mentions of this compound accumulation in specific wild-type fungi are less common, its role is inferred from the established pathway. It is a product of the enzyme sterol Δ¹⁴-reductase acting on 5alpha-ergosta-8,14-dienol and a substrate for the C-8 sterol isomerase (ERG2), which converts the Δ⁸⁽¹⁴⁾ double bond to a Δ⁷ double bond, a critical step toward ergosterol formation. Disruption of the ERG2 enzyme would logically lead to the accumulation of its substrate, which includes this compound.
Table 1: Selected Fungi and the Context of Ergosterol Biosynthesis Intermediates
| Fungal Species | Context of Identification | Key Findings |
|---|---|---|
| Saccharomyces cerevisiae | Model organism for ergosterol pathway studies. | Deletion of genes like ERG2 and ERG6 leads to the accumulation of intermediates such as zymosterol. nih.gov |
| Aspergillus fumigatus | Clinical relevance and antifungal resistance studies. | The pathway has at least 14 intermediates. frontiersin.org Inhibition or mutation of CYP51 genes causes accumulation of precursor sterols. frontiersin.org |
| Ceratocystidaceae family | Bioinformatic and GC-MS analysis of the ergosterol pathway. | The core genes for the pathway, including those for steps involving Δ⁸⁽¹⁴⁾ intermediates, are conserved. mdpi.com |
Detection in Plant Species and Extracts
Contributions to Plant Sterol Profiles
The detection of this compound in plants demonstrates the complexity of phytosterol biosynthesis. It is not a major end-product but its presence can be significant in certain contexts. For example, in an analysis of the whole plant ethanol (B145695) extract of Caralluma umbellata (family Apocynaceae), this compound was identified as a prevailing component, constituting 10.16% of the identified compounds. innovareacademics.inresearchgate.net Similarly, it was detected in an aqueous extract of Epilobium angustifolium. dergipark.org.tr The presence of such ergostane-type sterols in plants is noteworthy, as the ergosterol pathway is more characteristic of fungi.
Table 2: Detection of this compound in Plant Species
| Plant Species | Family | Plant Part / Extract | Percentage / Finding |
|---|---|---|---|
| Caralluma umbellata | Apocynaceae | Whole plant ethanol extract | 10.16% of total identified components. innovareacademics.inresearchgate.net |
| Epilobium angustifolium | Onagraceae | Aqueous extract | Detected as a component. dergipark.org.tr |
| Cynanchum tunicatum | Apocynaceae | Not specified | Detected as 14-Dimethyl-5 alpha-ergosta-8 (0.430%). jksus.org |
| Euphorbia inarticulata | Euphorbiaceae | Ethyl acetate (B1210297) extract | Detected as 5.alpha.-Ergost-8-en-3.beta.-ol, 14-methyl- (5.09%). pharmacophorejournal.com |
The family Asteraceae is known for its diverse chemical profiles, including phytosterols (B1254722). nih.gov While common phytosterols like β-sitosterol are prevalent, some species contain unusual sterols. nijophasr.netresearchgate.net For instance, pollen from Taraxacum (dandelion) in the Asteraceae family has a high proportion of Δ⁷-sterols, which are considered relatively rare. mdpi.com The detection of ergostane-type intermediates like this compound in various plants suggests potential divergences or alternative pathways in plant sterol metabolism that are not yet fully understood.
Presence in Other Eukaryotic Organisms (e.g., Algae)
The structural diversity of sterols is particularly high in marine eukaryotes like algae and dinoflagellates. gerli.com These organisms often produce unique sterols not commonly found in fungi or terrestrial plants.
Studies have shown that some marine dinoflagellates produce 4α-methyl-substituted, Δ⁸⁽¹⁴⁾-nuclear-unsaturated sterols as major components. researchgate.net For instance, Amphidinium carterae produces amphisterol (4α-methyl-5α-ergosta-8(14),24(28)-dien-3β-ol). researchgate.net The biosynthesis of these Δ⁸⁽¹⁴⁾ sterols likely involves intermediates structurally related to this compound.
The chrysophyte alga Ochromonas malhamensis has demonstrated the ability to metabolize tritium-labeled 5alpha-ergosta-8,14-dienol into brassicasterol (B190698) and poriferasterol. nih.gov This metabolic conversion indicates that the organism possesses the enzymatic machinery to modify the Δ⁸⁽¹⁴⁾ sterol nucleus, suggesting that such compounds are part of its natural sterol metabolism. nih.gov Furthermore, analysis of the red alga Porphyra umbilicalis genome has identified genes for enzymes involved in sterol biosynthesis, including those that act on Δ⁸⁽¹⁴⁾ intermediates. marineagronomy.org
Table 3: Occurrence of Δ⁸⁽¹⁴⁾ Sterols and Related Metabolism in Other Eukaryotes
| Organism / Group | Phylum / Class | Key Finding |
|---|---|---|
| Ochromonas malhamensis | Chrysophyceae (Golden algae) | Metabolizes labeled 5alpha-ergosta-8,14-dienol to other sterols. nih.gov |
| Dinoflagellates (e.g., Amphidinium, Karenia) | Dinoflagellata | Produce major sterols with a Δ⁸⁽¹⁴⁾ double bond, such as amphisterol and gymnodinosterol. researchgate.net |
| Porphyra umbilicalis | Rhodophyta (Red algae) | Genome contains genes for enzymes that process sterol intermediates. marineagronomy.org |
Advanced Structural Elucidation and Chemical Syntheses of 5alpha Ergost 8 14 Ene and Its Derivatives
Methodologies for Comprehensive Structural Analysis
Definitive structural analysis of 5alpha-ergost-8(14)-ene and its derivatives relies on a combination of powerful spectroscopic and analytical methods. These techniques provide a complete picture of the molecule's connectivity, stereochemistry, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of ergostane-type sterols. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the precise assignment of the molecular skeleton and the stereochemistry of substituents. pharm.or.jpresearchgate.net
For the this compound core, the chemical shifts of key protons and carbons are characteristic. For instance, in derivatives like 5α-cholest-8(14)-ene-3β,7α,15α-triol, a related compound, specific signals in the NMR spectrum confirm the positions of hydroxyl groups and the double bond. acs.org The analysis of complex derivatives often requires a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish proton-proton and proton-carbon connectivities through bonds. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is crucial for determining through-space interactions, which helps to define the relative stereochemistry of the molecule. nih.gov
The ¹³C NMR spectra are particularly informative for identifying the carbon skeleton. The chemical shifts for the C-8 and C-14 atoms involved in the double bond are key indicators of the Δ⁸⁽¹⁴⁾ position. researchgate.net Pyridine-induced solvent shifts can also be a useful technique, particularly for determining the stereochemistry of hydroxyl groups attached to the sterol ring system. pharm.or.jpresearchgate.net
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Key Correlations (HMBC) |
|---|---|---|---|
| C-3 | ~71.1 | ~3.5 (m) | H-1, H-2, H-4 |
| C-5 | ~45.0 | ~0.9 (m) | H-19, H-4, H-6 |
| C-8 | ~119.0 | - | H-7, H-9, H-15 |
| C-14 | ~151.0 | - | H-15, H-16, H-18 |
| C-18 | ~12.5 | ~0.6 (s) | C-12, C-13, C-14, C-17 |
| C-19 | ~13.2 | ~0.8 (s) | C-1, C-5, C-9, C-10 |
Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a highly sensitive technique used for the identification and quantification of this compound in various matrices. innovareacademics.in GC-MS analysis allows for the separation of the compound from a complex mixture, after which the mass spectrometer provides information on its molecular weight and fragmentation pattern. nih.govnih.gov
Electron Ionization (EI) is commonly used, leading to the formation of a molecular ion (M⁺) peak, which confirms the compound's molecular weight (384.7 g/mol for this compound). nih.gov The subsequent fragmentation of the molecular ion provides a unique fingerprint that aids in structural confirmation. The fragmentation patterns of sterols are well-studied; characteristic losses from the steroidal nucleus and cleavage of the side chain are diagnostic for identifying the ergostane skeleton. The position of the double bond at C-8(14) influences the fragmentation pathways, distinguishing it from other isomers. biolab.si In analyses of natural extracts, such as from the plant Caralluma umbellata, GC-MS has successfully identified 5α-ergost-8(14)-ene as a significant component. innovareacademics.in
While obtaining suitable crystals of the parent hydrocarbon this compound can be challenging, X-ray crystallography of its derivatives provides the most definitive and unambiguous evidence of molecular structure, including absolute stereochemistry. nih.gov This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam. nih.gov
To facilitate crystallization, the parent compound is often converted into a derivative containing heavy atoms or groups that promote crystal lattice formation. For example, single-crystal X-ray diffraction analysis of tris-p-bromobenzoate derivatives has been used to elucidate the structure of complex, rearranged ergostane-type sterols. researchgate.net Similarly, the crystal structure of a tosylated derivative, (3S, 4S, 5S, 10S, 13R, 14R, 17R)-4α, 14α-Dimethyl-3β-tosyl-5α-ergost-8-ene-7, 11, 24-trione, was determined at 100 K, confirming its complete stereochemical configuration. researchgate.net These analyses provide incontrovertible proof of the stereochemical relationships between all chiral centers in the molecule, which is information that can be difficult to obtain solely from NMR or MS data. researchgate.netresearchgate.net
Chemical Synthesis of this compound and Analogs
The availability of this compound and its analogs for research purposes is dependent on efficient and optimized chemical syntheses. These routes often start from readily available natural sterols.
The synthesis of this compound and related compounds frequently begins with ergosterol (B1671047), an abundant sterol found in fungi. evitachem.com One common strategy involves the selective hydrogenation of the double bonds in ergosterol. For instance, starting with ergosterol acetate (B1210297), selective hydrogenation using a platinum oxide (PtO₂) catalyst can yield 3β-acetoxy-ergost-8(14)-ene. mdpi.com Subsequent removal of the acetyl protecting group with a reagent like p-toluenesulfonic acid affords the final 5alpha-ergost-8(14)-en-3β-ol. mdpi.com
Modifications to these basic routes allow for the synthesis of a wide array of analogs. For example, an improved synthesis of (22R,23R)-3β-hydroxy-22,23-epoxy-5α-ergost-8(14)-en-15-one was developed from (22E)-3β-acetoxy-5α-ergosta-7,14,22-triene, involving optimized isomerization and epoxidation steps. nih.govresearchgate.net Hydroboration of 5α-ergost-8-en-3β-ol has been used to produce various diol derivatives, such as 5α-ergostane-3β,15α-diol and 5α-ergostane-3β,7β-diol. nih.gov These synthetic pathways are crucial for producing specific analogs needed to study structure-activity relationships.
| Starting Material | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ergosterol Acetate | 1. H₂, PtO₂, EtOAc/AcOH 2. p-TsOH, CHCl₃/MeOH | 5alpha-Ergost-8(14)-en-3β-ol | mdpi.com |
| (22E)-3β-acetoxy-5α-ergosta-7,14,22-triene | Multi-step optimization including isomerization and epoxidation | (22R,23R)-3β-hydroxy-22,23-epoxy-5α-ergost-8(14)-en-15-one | nih.govresearchgate.net |
| 5alpha-Ergost-8-en-3β-ol | Hydroboration | 5α-ergostane-3β,15α-diol and other diols | nih.gov |
To study the metabolic fate, pharmacokinetics, and mechanism of action of this compound, isotopically labeled versions are synthesized. symeres.com Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated into the molecule to serve as tracers. These labeled compounds are chemically identical to the unlabeled parent but can be distinguished and tracked by mass spectrometry or NMR spectroscopy. symeres.com
The synthesis of labeled steroids can be achieved through several methods. One approach involves using commercially available starting materials that already contain the isotope, followed by a standard synthetic route. symeres.com For deuterium labeling, hydrogen/deuterium exchange reactions are common. For example, a general method for preparing [6,7,7-²H₃] labeled Δ⁵-sterols involves base-catalyzed exchange with deuterium oxide (D₂O) at a position adjacent to a carbonyl group, followed by reduction with a deuterated reducing agent like sodium borodeuteride (NaBD₄). nih.gov These labeled compounds are invaluable for in vivo and in vitro metabolic studies, allowing researchers to trace the biotransformation of the parent compound into various metabolites. nih.govresearchgate.net
Analytical Methodologies for Detection and Quantification in Biological Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) Protocols
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of sterols due to its high chromatographic resolution and definitive identification capabilities.
Effective separation of sterols, which are often present as complex mixtures of isomers, is paramount. The optimization of GC conditions is crucial for achieving baseline separation. Key parameters that are frequently optimized include the stationary phase of the capillary column, the oven temperature program, and the injector settings.
For the analysis of phytosterols (B1254722), including ergostane (B1235598) derivatives, fused-silica capillary columns with non-polar or medium-polarity stationary phases are commonly employed. A 95% dimethyl, 5% diphenyl-polysiloxane column (such as a DB-5 or equivalent) can achieve good separation for many sterols. However, for complex samples containing closely related isomers, a higher-polarity column, for instance, a 65% dimethyl-35% diphenyl polysiloxane phase (DB-35), may be necessary to improve resolution.
The oven temperature program is another critical factor. A typical program involves an initial isothermal period followed by a gradual temperature ramp to elute the high-boiling sterols. For instance, a program might start at 110°C, ramp at 10°C/min to 200°C, then at a slower rate of 5°C/min to 280°C, followed by a final hold. cdnsciencepub.com This multi-step ramp allows for the separation of a wide range of compounds with varying volatilities within a single run. Injector temperature is typically set high, between 250°C and 300°C, to ensure the rapid and complete volatilization of the sterol analytes. cdnsciencepub.comresearchgate.net
To enhance the volatility and thermal stability of sterols, and to improve their chromatographic peak shape, derivatization is a common practice. The most frequent method is the conversion of the sterol's hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. This is typically achieved by reacting the extracted sterols with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Capillary Column | Elite-1 (100% dimethylpolysiloxane) or DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | researchgate.net |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min | cdnsciencepub.com |
| Injector Temperature | 250°C - 300°C | cdnsciencepub.comresearchgate.net |
| Oven Temperature Program | Initial 110°C (2 min), ramp 10°C/min to 200°C, ramp 5°C/min to 280°C, hold for 9 min | cdnsciencepub.com |
| Injection Mode | Split (e.g., 10:1 or higher) | researchgate.net |
Following chromatographic separation, the mass spectrometer serves as a powerful detector for identifying and quantifying the eluted compounds. Electron Ionization (EI) is the most common ionization technique used for sterol analysis in GC-MS. researchgate.net A standard electron energy of 70 eV is typically used, which induces reproducible fragmentation of the sterol molecules. cdnsciencepub.comresearchgate.net
The resulting mass spectrum provides a molecular fingerprint of the compound. For 5α-ergost-8(14)-ene, the mass spectrum will show a molecular ion peak (M+), which corresponds to its molecular weight, along with a series of characteristic fragment ions. These fragmentation patterns arise from the cleavage of the sterol ring system and the side chain, providing crucial structural information. Identification of 5α-ergost-8(14)-ene is achieved by comparing its retention time and mass spectrum with that of an authentic standard or by matching the spectrum against established mass spectral libraries, such as the National Institute of Standards and Technology (NIST) database. cdnsciencepub.com The relative abundance of each component in a mixture can be calculated by comparing its peak area to the total area of all identified peaks in the chromatogram. cdnsciencepub.com
| Parameter | Typical Setting | Reference |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | researchgate.net |
| Ionization Energy | 70 eV | cdnsciencepub.comresearchgate.net |
| Mass Scan Range | 45 - 450 Da | cdnsciencepub.com |
| Ion Source Temperature | 280°C | cdnsciencepub.com |
| Identification Method | Comparison of mass spectra and retention times with standards and NIST/Wiley library data | cdnsciencepub.com |
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
While GC-MS is a robust technique, Liquid Chromatography-Mass Spectrometry (LC-MS) offers several advantages for sterol analysis, most notably the elimination of the need for derivatization, which can be time-consuming. mdpi.com LC-MS is particularly suited for analyzing a broad range of sterols and their metabolites in a single run.
Modern LC-MS methods often utilize reversed-phase high-performance liquid chromatography (RP-HPLC) for separation. Columns with C18 stationary phases are common, but for enhanced separation of structurally similar sterols, pentafluorophenyl (PFP) stationary phases have been shown to be effective. mdpi.com Gradient elution with mobile phases typically consisting of methanol (B129727), acetonitrile, and water, often with additives like ammonium (B1175870) acetate (B1210297), is used to resolve the analytes. lipidmaps.org
For detection, tandem mass spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity. creative-proteomics.comscispace.com Atmospheric Pressure Chemical Ionization (APCI) is often a more suitable ionization source than Electrospray Ionization (ESI) for sterols, as it can provide better ionization efficiency for these relatively nonpolar molecules. researchgate.net However, ESI is also used, though it can sometimes lead to in-source oxidation for certain sterols like ergosterol (B1671047). nih.gov In LC-MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented, and a characteristic product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves quantification accuracy, making it ideal for analyzing trace levels of sterols in complex biological matrices like plasma or tissue extracts. creative-proteomics.comnih.gov
Sample Preparation and Extraction Techniques for Complex Biological Samples
The extraction and purification of sterols from their biological matrix is a critical first step that dictates the success of the subsequent analysis. The choice of method depends on the sample type (e.g., plant tissue, animal tissue, cells, oils) and whether free or total sterols are to be measured.
A common procedure for extracting total sterols involves saponification. researchgate.netnih.gov This process uses a strong base (e.g., potassium hydroxide (B78521) in ethanol) to hydrolyze sterol esters, releasing the free sterols. lipidmaps.orgnih.gov This step also breaks down triglycerides and phospholipids, simplifying the sample matrix. nih.gov Following saponification, the non-saponifiable lipids, which include the sterols, are extracted using an organic solvent like n-hexane or a chloroform/methanol mixture. lipidmaps.orgnih.gov
For plant materials, a straightforward extraction involves macerating the dried and powdered sample in a solvent like ethanol (B145695) or methanol over several days. cdnsciencepub.cominnovareacademics.in The resulting extract is then filtered and concentrated before analysis.
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and fractionation of lipid extracts. researchgate.netnih.gov After an initial liquid-liquid extraction, the crude extract can be passed through an SPE cartridge, typically packed with silica (B1680970). lipidmaps.org A nonpolar solvent (e.g., hexane) is used to elute nonpolar lipids like cholesteryl esters, while the sterol fraction is subsequently eluted with a more polar solvent mixture, such as 30% isopropanol (B130326) in hexane. lipidmaps.org This step effectively removes interfering compounds and enriches the sample with the analytes of interest. For rapid screening, newer techniques like solid-phase microextraction (SPME) have also been developed, which can reduce sample preparation time and solvent consumption. unige.ch
| Technique | Description | Applicable Matrices | Reference |
|---|---|---|---|
| Solvent Extraction | Maceration of sample in an organic solvent (e.g., ethanol, methanol, chloroform/methanol). | Plant tissues, Fungi, Cells | cdnsciencepub.comlipidmaps.orginnovareacademics.in |
| Saponification (Alkaline Hydrolysis) | Treatment with a strong base (e.g., KOH in ethanol) to hydrolyze sterol esters and triglycerides. Used for total sterol analysis. | Oils, Plasma, Tissues, Cells | researchgate.netlipidmaps.orgnih.gov |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases (e.g., chloroform/water) to separate lipids from aqueous components. | Plasma, Cell extracts, Hydrolyzed samples | nih.govnih.gov |
| Solid-Phase Extraction (SPE) | Use of a solid adsorbent (e.g., silica) in a cartridge to separate lipid classes based on polarity. Effective for cleanup and fractionation. | Lipid extracts from various sources (oils, plasma, tissues) | researchgate.netlipidmaps.orgnih.gov |
| Solid-Phase Microextraction (SPME) | A rapid, solvent-free technique using a coated fiber to extract analytes from a sample. Often used for screening purposes. | Aqueous solutions, Serum | unige.ch |
Research Applications and Methodological Considerations
Utilization in Elucidating Sterol Biosynthesis Pathways
5alpha-Ergost-8(14)-ene and its hydroxylated form, 5alpha-ergosta-8,14-dien-3beta-ol, have been instrumental in deciphering the complex pathways of sterol biosynthesis in various organisms. researchgate.netdergipark.org.tr As intermediates in these pathways, their detection and transformation provide critical insights into the enzymatic steps involved.
In the yeast Saccharomyces cerevisiae, a widely used model organism for studying eukaryotic cell biology, 5alpha-ergosta-8,14-dien-3beta-ol has been identified as an intermediary compound in the biosynthesis of ergosterol (B1671047), the primary sterol in fungi. researchgate.net Research has demonstrated the conversion of 5alpha-ergosta-8,14-dien-3beta-ol to ergosterol by this yeast, confirming its position within the ergosterol biosynthetic pathway. researchgate.net
Further studies in other organisms have solidified the role of this compound and its derivatives in sterol metabolism. For instance, in the alga Ochromonas malhamensis, tritium-labeled 5alpha-ergosta-8,14-dienol is metabolized into brassicasterol (B190698) and poriferasterol. dergipark.org.tr This conversion highlights the capability of the organism to modify the sterol structure, including the introduction of double bonds at different positions, and provides clues about the evolutionary divergence of sterol synthesis pathways. dergipark.org.tr
The use of inhibitors in sterol biosynthesis has also been a key strategy to unveil pathway intermediates. In the green alga Chlorella sorokiniana, treatment with the inhibitor triparanol (B1683665) leads to a significant reduction in total sterol content and the accumulation of several sterol intermediates, including 5alpha-ergost-8(14)-en-3beta-ol. mdpi.comunl.edu The identification of this and other accumulated sterols under inhibitory conditions helps to construct a putative biosynthetic pathway in this organism. mdpi.com
Table 1: Role of this compound and its Derivatives in Sterol Biosynthesis Elucidation
| Organism | Compound | Role/Observation | Reference(s) |
| Saccharomyces cerevisiae | 5alpha-ergosta-8,14-dien-3beta-ol | Intermediate in ergosterol biosynthesis; converted to ergosterol. | researchgate.net |
| Ochromonas malhamensis | Tritium-labeled 5alpha-ergosta-8,14-dienol | Converted to brassicasterol and poriferasterol. | dergipark.org.tr |
| Chlorella sorokiniana | 5alpha-ergost-8(14)-en-3beta-ol | Accumulates upon treatment with the sterol biosynthesis inhibitor triparanol. | mdpi.comunl.edu |
Genetic Engineering and Pathway Manipulation in Microorganisms for Sterol Research
The amenability of microorganisms like Saccharomyces cerevisiae to genetic modification has made them powerful tools for studying and manipulating sterol biosynthesis. nih.gov Metabolic engineering strategies are employed to alter the production of specific sterols, either to increase the yield of a desired product or to accumulate intermediates for further study.
General strategies in yeast metabolic engineering for sterol production include the overexpression of rate-limiting enzymes and the deletion or downregulation of genes in competing pathways. google.commdpi.com For example, the overexpression of a truncated HMG-CoA reductase (tHMG1), a key enzyme in the mevalonate (B85504) pathway, can significantly increase the production of sterol precursors. researchgate.net Furthermore, blocking the later steps of the ergosterol pathway, for instance by deleting the ERG5 gene, can lead to the accumulation of upstream intermediates. researchgate.net
While direct genetic engineering to specifically accumulate this compound is not extensively documented, the principles of metabolic engineering suggest that this would be achievable. By identifying and knocking out the gene responsible for the enzyme that converts this compound to its downstream product, researchers could create a yeast strain that accumulates this specific sterol. Such a strain would be an invaluable tool for producing this compound for use as an analytical standard or for further investigation of its properties.
The regulation of sterol storage is another aspect that can be manipulated. Sterols are often stored in lipid droplets as steryl esters. The deletion of genes encoding sterol acyltransferases, such as ARE1 and ARE2 in yeast, can prevent this esterification, leading to an increase in the pool of free sterols. mdpi.com This strategy could be applied in a strain engineered to produce this compound to maximize the yield of the free form of the compound.
Table 2: General Genetic Engineering Strategies in Yeast for Modifying Sterol Production
| Genetic Modification | Target Gene/Pathway | Expected Outcome on Sterol Profile | Reference(s) |
| Overexpression | HMG-CoA reductase (tHMG1) | Increased production of sterol precursors. | researchgate.net |
| Gene Deletion | ERG5 (C-22 desaturase) | Accumulation of ergosta-5,7-dien-3β-ol. | researchgate.net |
| Gene Deletion | ARE1, ARE2 (Sterol acyltransferases) | Increased levels of free sterols. | mdpi.com |
Investigative Tools for Studying Sterol Metabolism and Regulation
Beyond its role as a biosynthetic intermediate, this compound and its derivatives serve as valuable tools for investigating the intricacies of sterol metabolism and its regulation.
Derivatives of this compound, specifically delta8(14)-15-ketoergostane compounds, have been shown to act as regulators of sterol biosynthesis and metabolism in human liver cells. researchgate.net These compounds can influence the expression of key genes involved in cholesterol metabolism, such as HMG-CoA reductase. researchgate.net The study of these derivatives provides insights into the molecular mechanisms that control cellular cholesterol homeostasis.
The identification and quantification of this compound in biological samples is a key aspect of its use as an investigative tool. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique for this purpose. plos.orgmdpi.comdergipark.org.tr In various studies, this compound has been identified as a component of the sterol fraction in extracts from plants such as Caralluma umbellata and Persea americana. plos.orgdergipark.org.tr
The use of this compound as an analytical standard is crucial for accurate quantification in these studies. Its availability allows for the development and validation of analytical methods to study sterol profiles in different organisms and under various conditions. The accumulation or depletion of this compound could potentially serve as a biomarker for specific metabolic states or the effects of xenobiotics on sterol synthesis.
Table 3: Analytical Parameters for GC-MS Detection of this compound
| Sample Source | Extraction Solvent | GC Column Type | Key Finding | Reference |
| Caralluma umbellata | Ethanol (B145695) | Elite-1 fused silica (B1680970) capillary column | Identified as a prevailing component (10.16%). | plos.org |
| Persea americana | Ethanol, Methanol (B129727) | HP-5 fused silica capillary column | Detected in plant extracts. | dergipark.org.tr |
| Calystegia silvatica | n-Hexane, Methanol | DB5-MS | Identified in leaf and stem extracts. | mdpi.com |
Future Research Directions
Further Elucidation of Undefined Enzymatic Steps and Mechanisms in Sterol Biosynthesis
The biosynthetic pathways for sterols are known to be intricate and can vary significantly between different eukaryotic kingdoms such as fungi and plants. mdpi.comresearchgate.net While the early steps, from acetyl-CoA to the formation of the first tetracyclic intermediate like lanosterol (B1674476) or cycloartenol, are well-conserved, the subsequent modifications leading to a vast diversity of sterols are less understood. nih.govfrontiersin.org The complexity of these pathways increases in the later stages of synthesis, which remain poorly comprehended, particularly in plants. nih.gov
The formation of 5alpha-Ergost-8(14)-ene involves the saturation of the C5-C6 double bond and the isomerization of a double bond to the C8-C14 position. The specific enzymes—isomerases, reductases, and potentially other modifying proteins—that catalyze these precise steps to yield this compound from its precursors have not been definitively identified in all organisms where it is found. Future research should focus on:
Enzyme Identification and Characterization: Utilizing genomic and transcriptomic data from organisms known to produce this compound to identify candidate genes for sterol-modifying enzymes. Functional assays of these candidate enzymes are necessary to confirm their specific role in its synthesis.
Mechanistic Studies: Investigating the catalytic mechanisms of the identified enzymes to understand the stereochemistry and reaction kinetics involved in the formation of the Δ8(14) double bond.
Pathway Mapping: Reconstructing the specific biosynthetic route to this compound in different species to determine if it is a terminal product or an intermediate for other significant sterols. For example, some bacteria are known to produce unique Δ8(14)-sterols, suggesting diverse evolutionary pathways. frontiersin.org
Table 1: Key Enzyme Classes in Sterol Biosynthesis and Potential Research Targets
| Enzyme Class | General Function in Sterol Synthesis | Future Research Focus for this compound |
| Isomerases | Catalyze the migration of double bonds within the sterol ring structure. | Identification of the specific isomerase that shifts the double bond to the 8(14) position. |
| Reductases | Catalyze the saturation of double bonds using cofactors like NADPH. | Characterization of the reductase responsible for the 5-alpha configuration. |
| Cytochrome P450s | Involved in various oxidative reactions, including demethylation and hydroxylation. | Investigating if P450 enzymes are involved in precursor modification prior to the formation of this compound. |
| Sterol Methyltransferases (SMTs) | Add methyl groups at the C24 position in the side chain of plant and fungal sterols. frontiersin.org | Determining the specific precursor substrate for the synthesis of this compound. |
Comprehensive Mapping of Regulatory Networks Governing this compound Production
Sterol biosynthesis is tightly regulated to meet cellular demands while avoiding the costly overproduction of these metabolites. frontiersin.org In fungi and mammals, this regulation is famously controlled by Sterol Regulatory Element Binding Proteins (SREBPs), which are transcription factors that activate genes involved in sterol synthesis when cellular sterol levels are low. frontiersin.orgfrontiersin.org Fungal systems possess a sophisticated regulatory network involving multiple transcription factors. omicsdi.orgresearchgate.net
The regulatory networks governing the production of specific sterol intermediates like this compound are largely unmapped. It is crucial to understand the transcriptional and post-transcriptional mechanisms that control the flux through the pathway leading to this compound. Future research should aim for:
Identification of Specific Regulators: Using techniques like yeast one-hybrid or ChIP-sequencing to identify transcription factors that bind to the promoter regions of the genes responsible for this compound synthesis.
Signaling Pathway Analysis: Investigating the upstream signaling cascades (e.g., kinase pathways like the HOG pathway in fungi) and environmental or developmental cues that modulate the activity of these regulators. researchgate.net
Metabolic Feedback Loops: Determining whether this compound or its downstream metabolites exert feedback inhibition on key biosynthetic enzymes or regulatory proteins, a common feature in metabolic pathways. frontiersin.org
Table 2: Known Regulators of Sterol Biosynthesis and Future Research Questions
| Regulatory Factor | Known Role | Key Research Question for this compound |
| SREBPs (e.g., SrbA) | Master transcriptional activators of ergosterol (B1671047) biosynthesis genes in fungi under low-sterol conditions. frontiersin.org | Do SREBP orthologs directly regulate the specific enzymatic steps leading to this compound? |
| Upc2 | A zinc-finger transcription factor in yeast that regulates ergosterol biosynthesis, particularly under hypoxic conditions. researchgate.net | Does a Upc2 homolog control the expression of genes for this compound synthesis in other fungi? |
| HMG-CoA Reductase (HMGCR) | The rate-limiting enzyme of the mevalonate (B85504) pathway, subject to transcriptional and post-translational feedback regulation. frontiersin.orgnumberanalytics.com | How do cellular levels of this compound or related sterols influence HMGCR activity and expression? |
Investigation of its Broader Physiological Roles Across Diverse Biological Kingdoms
Sterols are essential molecules in most eukaryotes, playing vital roles in maintaining the structure and function of cellular membranes. researchgate.netnih.gov They can also act as precursors for signaling molecules like steroid hormones. ontosight.ai While the general functions of major sterols like cholesterol in mammals, ergosterol in fungi, and sitosterol (B1666911) in plants are well-established, the specific physiological roles of many minor or intermediate sterols, including this compound, remain speculative.
Its presence in organisms ranging from the plant Caralluma umbellata to fungi suggests it may have conserved or kingdom-specific roles. innovareacademics.in Future investigations should explore:
Membrane Biophysics: Studying how the incorporation of this compound into lipid bilayers affects membrane fluidity, permeability, and the function of membrane-bound proteins compared to other major sterols.
Precursor Function: Determining if this compound is a key metabolic branch-point, serving as a dedicated precursor for a class of yet-unidentified bioactive compounds (e.g., defensive chemicals, signaling molecules, or other specialized steroids). nih.gov
Stress Response: Investigating whether the production of this compound is altered in response to biotic or abiotic stresses, which could indicate a role in adaptation and defense. Plant sterols are known to be involved in responses to environmental stress. mdpi.comresearchgate.net
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
A significant challenge in studying minor sterols is their low abundance relative to the major sterols in a cell, making their detection and quantification difficult. Current methods for sterol analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful but can be limited by the need for derivatization (for GC-MS) or by difficulties in separating structurally similar isomers. acs.org
Advancing our understanding of this compound requires improved analytical capabilities. Future directions in this area include:
High-Resolution Mass Spectrometry (HRMS): Developing and validating LC-HRMS methods to allow for the precise differentiation of isobaric sterols and stanols, which is crucial for accurately identifying this compound in complex mixtures without ambiguity. acs.org
Advanced Chromatographic Separation: Exploring new chromatographic techniques, such as supercritical fluid chromatography (SFC) or multi-dimensional chromatography, to achieve better separation of sterol isomers, including the various positional isomers of the double bond.
Selective Derivatization and Probes: Designing novel derivatization reagents that react specifically with the Δ8(14) double bond to enhance ionization efficiency and provide a unique mass spectrometric signature, thereby increasing sensitivity and specificity.
Standard Synthesis: The chemical synthesis of high-purity this compound is essential to serve as an analytical standard for absolute quantification in biological samples.
Table 3: Comparison of Analytical Techniques for Sterol Analysis
| Technique | Advantages | Limitations for this compound | Future Development |
| GC-MS | High chromatographic resolution, extensive libraries for identification. acs.org | Requires derivatization, high temperatures can cause degradation, may not separate all isomers. acs.org | New, more stable derivatization methods. |
| LC-MS | No derivatization needed, suitable for a wider range of compounds. acs.org | Ionization can be inefficient for nonpolar sterols, co-elution of isomers is common. acs.orgacs.org | Improved column chemistries (e.g., biphenyl (B1667301) columns), coupling with HRMS. acs.org |
| HSCCC | Preparative scale purification without a solid support, good for isolating compounds from crude extracts. researchgate.net | Lower resolution compared to GC or HPLC, may not be suitable for trace analysis. | Integration with other chromatographic techniques for higher purity. nih.gov |
Q & A
Q. What ethical protocols govern in vivo studies of 5α-Ergost-8(14)-ene’s pharmacological effects?
- Methodological Answer : Compliance with institutional animal care committees (IACUC) is mandatory. Studies must:
- Minimize sample sizes via power analysis.
- Use humane endpoints (e.g., tumor volume thresholds).
- Report adverse events per Table 2.5.2b of clinical guidelines, including severity grading and causality assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
